molecular formula C10H6ClN3O B11780724 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11780724
M. Wt: 219.63 g/mol
InChI Key: YGCYJJRLDINGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that pyrazolo[1,5-a]pyrazine derivatives, including 4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine, exhibit significant anticancer properties. These compounds can inhibit key kinases involved in cancer cell proliferation. For instance, studies have shown that related pyrazolo compounds demonstrate dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to reduced viability in various cancer cell lines .

Case Studies

  • Study on Dual Inhibitors : A study synthesized several pyrazolo derivatives and tested them against a panel of 60 cancer cell lines. Notably, certain derivatives displayed IC50 values comparable to established inhibitors, suggesting their potential as new therapeutic agents .
  • Broad-Spectrum Anticancer Activity : Another derivative exhibited an average growth inhibition of 43.9% across multiple cancer types, highlighting the versatility of these compounds in targeting different malignancies .

Neuropharmacological Applications

Cognitive Enhancers
The structural characteristics of pyrazolo compounds make them suitable candidates for cognitive enhancement therapies. Research has indicated that modifications in the pyrazolo structure can lead to improved pharmacokinetic properties and enhanced selectivity for neurological targets. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .

Enzyme Inhibition

Targeting Specific Enzymes
this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as a small molecule inhibitor of various ion channels and kinases that are implicated in cancer and neurological disorders .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Researchers have explored different synthetic routes to optimize yield and purity while maintaining the desired pharmacological properties .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityDual inhibition of CDK2/TRKA; significant growth inhibition across cancer cell lines ,
NeuropharmacologyPotential cognitive enhancers; influence on neurotransmitter systems
Enzyme InhibitionSmall molecule inhibitors targeting ion channels and kinases ,
SynthesisMulti-step synthesis with structural modifications ,

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the fused furan and pyrazolo[1,5-a]pyrazine rings, and the presence of a chlorine atom at the 4th position. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS Number: 872714-57-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article compiles research findings related to the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClN3O. The compound features a pyrazole ring fused with a furan moiety, which is significant for its biological activity. The presence of the chlorine atom at the 4-position may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains has yet to be fully characterized but is expected based on the general properties of similar compounds.

The mechanisms through which pyrazole compounds exert their biological effects often involve enzyme inhibition or modulation of signaling pathways. For example, some pyrazoles have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various pyrazole derivatives, including those similar in structure to this compound. The results indicated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that certain pyrazole derivatives could effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is particularly relevant for conditions like gout and hyperuricemia. While specific data on this compound is not available, its structural characteristics imply a similar potential.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntimicrobialVarious PyrazolesInhibition of bacterial growth
AnticancerRelated PyrazolesReduced proliferation in cancer cell lines
AntioxidantPyrazole DerivativesSignificant free radical scavenging
Enzyme InhibitionSimilar PyrazolesInhibition of xanthine oxidase

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H6ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H

InChI Key

YGCYJJRLDINGHE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN=C(C3=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.